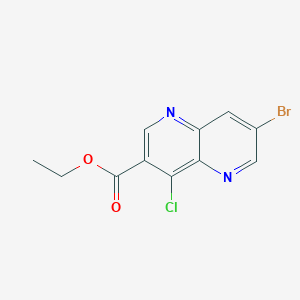
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It has a molecular weight of 315.56 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been a subject of research in recent years . The synthesis often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate includes a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains bromine and chlorine substituents, as well as an ethyl ester group .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, can undergo a variety of chemical reactions . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has a number of physical and chemical properties. It has an ACD/LogP value of 1.99, indicating its lipophilicity . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 52.08 Ų . The compound has a density of 1.638 g/cm³, a flash point of 187 °C, and a boiling point of 385.7 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound closely related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, has been synthesized using a method involving masking, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991). Another closely related compound, Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been efficiently synthesized using microwave irradiation, highlighting its importance as an intermediate for naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).
Potential Biological Applications
Compounds structurally related to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate have shown significant antibacterial activity. For instance, 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which share a similar naphthyridine core, were synthesized and evaluated for their antibacterial properties (Sanchez & Gogliotti, 1993). Additionally, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a tacrine derivative, has demonstrated neuroprotective properties by reducing cell death and enhancing the expression of antiapoptotic proteins (Orozco et al., 2004).
Application in Antimalarial Research
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally similar to Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have been prepared and showed significant antimalarial activity. These compounds were synthesized via nucleophilic replacement and tested in vivo against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1985).
Direcciones Futuras
1,5-Naphthyridine derivatives, including Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring these activities further, developing new synthetic strategies, and studying the reactivity of these compounds .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate are currently unknown. This compound belongs to the 1,5-naphthyridine derivatives, which are known to exhibit a variety of biological activities . .
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the known biological activities of 1,5-naphthyridine derivatives , it is possible that this compound may have similar effects.
Action Environment
It is known that the compound is a derivative of a chlorinated aromatic carboxylic acid , suggesting that it may be sensitive to certain environmental conditions such as pH.
Propiedades
IUPAC Name |
ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQBOGNQIZCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

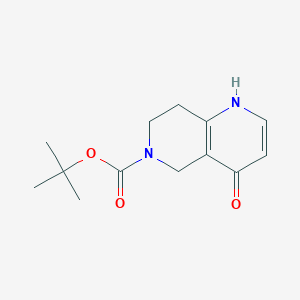
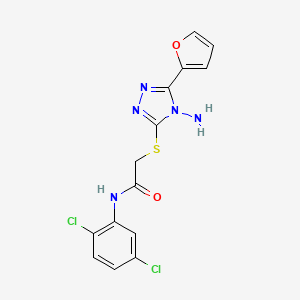
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)

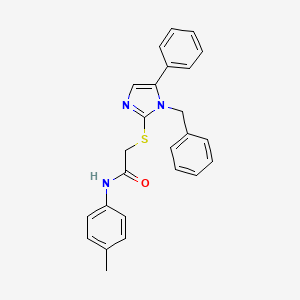
![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)

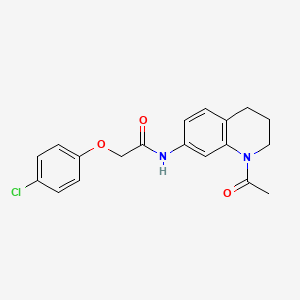
![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)

![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)